molecular formula C11H15N3O2S2 B6717254 N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B6717254
M. Wt: 285.4 g/mol
InChI Key: QIFXCTMCHCFDIE-UHFFFAOYSA-N
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Description

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide is a compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methyl and isopropyl group, and a thiophene ring substituted with a sulfonamide group

Properties

IUPAC Name

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-8(2)11-9(7-14(3)12-11)13-18(15,16)10-5-4-6-17-10/h4-8,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFXCTMCHCFDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1NS(=O)(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution on the Pyrazole Ring: The methyl and isopropyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene ring with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

    Reduction: Reduced derivatives of the sulfonamide group.

    Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

    Pathways Involved: It may inhibit specific signaling pathways, leading to the suppression of inflammatory responses, microbial growth, or cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-sulfonamide and thiophene-2-carboxamide.

    Pyrazole Derivatives: Compounds such as 1-methyl-3-isopropylpyrazole and 1-methyl-3-propylpyrazole.

Uniqueness

N-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophene-2-sulfonamide is unique due to its combined pyrazole and thiophene structure, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a versatile compound in various applications.

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